molecular formula C10H7NO3 B1496152 2,4-Dihydroxy-3-formylquinoline CAS No. 529-89-5

2,4-Dihydroxy-3-formylquinoline

Cat. No.: B1496152
CAS No.: 529-89-5
M. Wt: 189.17 g/mol
InChI Key: APVGWZCNIAHMDT-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-formylquinoline is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dihydroxy-3-formylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Overview of this compound

This compound, with the chemical formula C_10H_7NO_3, features a quinoline core substituted with hydroxyl and formyl groups. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against a range of bacterial and fungal strains. Its ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.

The biological activity of this compound is attributed to its interaction with various biological molecules:

  • DNA Binding : The compound can bind to DNA, leading to interference with replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways related to cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, which is a mechanism often exploited in cancer therapy to trigger apoptosis.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of MDA-MB-231 breast cancer cells. The compound induced apoptosis through upregulation of pro-apoptotic proteins such as Bax and activation of caspases .
  • Antimicrobial Activity :
    • In vitro tests showed that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammation markers

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7-9(13)6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVGWZCNIAHMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967368
Record name 2,4-Dihydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-89-5
Record name 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-3-quinolinecarbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordictamnal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dihydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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